![molecular formula C6H4N2O B11772683 Furo[2,3-d]pyrimidine CAS No. 272-02-6](/img/structure/B11772683.png)
Furo[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. This compound is a fused pyrimidine derivative, which means it contains a pyrimidine ring fused with a furan ring. The unique structure of this compound allows it to exhibit diverse biological activities, making it a valuable scaffold for the development of therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of furo[2,3-d]pyrimidine typically involves the condensation of 2-amino furans with various aldehydes or ketones under acidic or basic conditions. One common method is the one-pot condensation reaction, which provides a straightforward approach to constructing the this compound scaffold . Another method involves the use of thionyl chloride (SOCl2) for chlorination, followed by coupling with aniline derivatives .
Industrial Production Methods
Industrial production of this compound often employs combinatorial synthesis techniques to generate a library of derivatives. This approach allows for the rapid screening of multiple compounds for desired biological activities. The use of high-throughput screening and molecular docking techniques further enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Furo[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to introduce functional groups for further derivatization .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used to oxidize this compound derivatives.
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which exhibit enhanced biological activities. For example, halogenated derivatives have shown potent anticancer activity .
Wissenschaftliche Forschungsanwendungen
Furo[2,3-d]pyrimidine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Vergleich Mit ähnlichen Verbindungen
Furo[2,3-d]pyrimidine is often compared with other fused pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, and quinazoline. These compounds share similar structural features and biological activities but differ in their specific mechanisms of action and therapeutic potential .
Pyrazolo[3,4-d]pyrimidine: Known for its potent anticancer activity through the inhibition of protein kinases.
Pyrido[2,3-d]pyrimidine: Exhibits strong enzyme inhibition properties and is used in the development of antiviral and antibacterial agents.
Quinazoline: Widely studied for its anticancer and anti-inflammatory properties.
This compound stands out due to its unique combination of a furan and pyrimidine ring, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
272-02-6 | |
Molekularformel |
C6H4N2O |
Molekulargewicht |
120.11 g/mol |
IUPAC-Name |
furo[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H4N2O/c1-2-9-6-5(1)3-7-4-8-6/h1-4H |
InChI-Schlüssel |
KQGXYVJZOMKLSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC2=NC=NC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.